
Thiocyanatoacetic acid butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanatoacetic acid butyl ester is an organic compound that belongs to the ester family. Esters are widely known for their pleasant aromas and are commonly used in fragrances and flavorings. This compound, in particular, is characterized by the presence of a thiocyanate group attached to the acetic acid moiety, which is further esterified with butanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanatoacetic acid butyl ester typically involves the esterification of thiocyanatoacetic acid with butanol. This reaction can be catalyzed by various acids, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction is generally carried out in an inert solvent like dichloromethane or toluene to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, the removal of water formed during the reaction is crucial to drive the equilibrium towards ester formation .
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanatoacetic acid butyl ester can undergo various chemical reactions, including:
Transesterification: It can react with other alcohols to form different esters through transesterification reactions.
Reduction: The thiocyanate group can be reduced to form corresponding amines or thiols under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts like sodium methoxide or potassium tert-butoxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: Thiocyanatoacetic acid and butanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Amines or thiols.
Aplicaciones Científicas De Investigación
Thiocyanatoacetic acid butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of fragrances and flavorings.
Mecanismo De Acción
The mechanism of action of thiocyanatoacetic acid butyl ester involves its interaction with specific molecular targets. The ester linkage can be hydrolyzed by esterases, releasing thiocyanatoacetic acid and butanol. The thiocyanate group can further interact with biological molecules, potentially inhibiting certain enzymes or pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl thiocyanatoacetate: Similar structure but with an ethyl group instead of butyl.
Methyl thiocyanatoacetate: Contains a methyl group instead of butyl.
Propyl thiocyanatoacetate: Has a propyl group instead of butyl.
Uniqueness
Thiocyanatoacetic acid butyl ester is unique due to its specific ester linkage and the presence of a butyl group, which can influence its physical and chemical properties, such as solubility and reactivity .
Propiedades
Número CAS |
5345-64-2 |
|---|---|
Fórmula molecular |
C7H11NO2S |
Peso molecular |
173.24 g/mol |
Nombre IUPAC |
butyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C7H11NO2S/c1-2-3-4-10-7(9)5-11-6-8/h2-5H2,1H3 |
Clave InChI |
XZTITLBRCIKBCW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


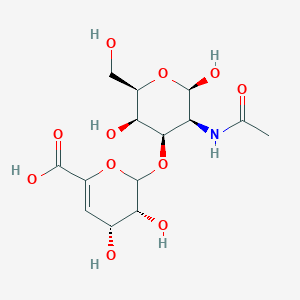

![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)
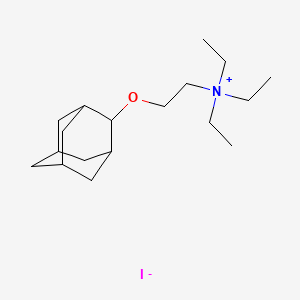

![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)
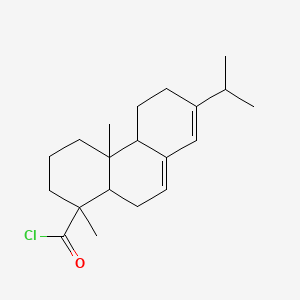
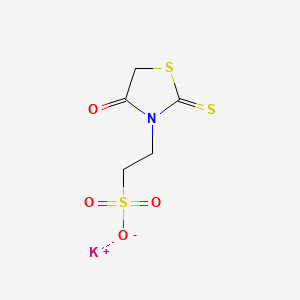
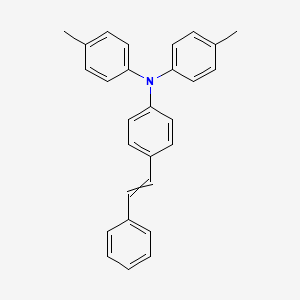
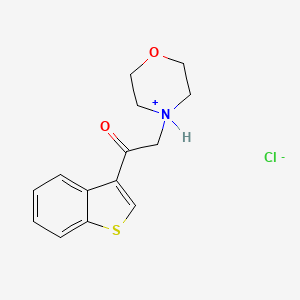
![7-Oxabicyclo[4.1.0]heptan-3-ol, 6-methyl-3-(1-methylethyl)-](/img/structure/B13769514.png)


